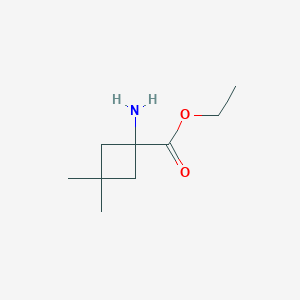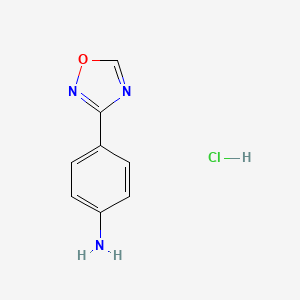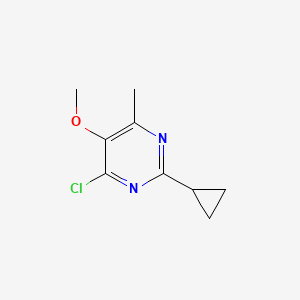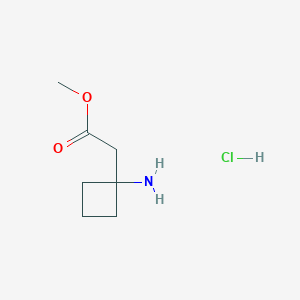
3-Chloro-5,6-dimethylpyridazine-4-carboxylic acid
Descripción general
Descripción
Synthesis Analysis
While specific synthesis methods for 3-Chloro-5,6-dimethylpyridazine-4-carboxylic acid were not found in the search results, a related compound, pinacol boronic esters, has been reported to undergo catalytic protodeboronation utilizing a radical approach . This could potentially be a method for synthesizing similar compounds.Aplicaciones Científicas De Investigación
Synthesis of Heterocyclic Compounds
The reaction of 3-chloro-5,6-dimethylpyridazine-4-carboxylic acid and its derivatives with various reagents leads to the formation of novel heterocyclic compounds. These processes involve reactions with hydrazine, hydroxylamine, and anthranilic acid to afford corresponding pyrazolo, isoxazolo, and pyridoquinazoline derivatives. Such synthetic pathways are pivotal for creating compounds with potential biological activity, including antimicrobial and antifungal properties (Sayed et al., 2003); (Yassin, 2009).
Synthesis of Pyrazolidine Derivatives
This compound is used in the synthesis of 1,2-dimethyl-3,5-diarylpyrazolidine-4-carboxylic acid derivatives through intermolecular [3+2] cycloaddition reactions. These derivatives are synthesized stereo-selectively, demonstrating the utility of this acid in creating structurally complex and stereo-defined molecules. Such compounds are essential for the development of chemicals with specific biological or chemical properties (Liu et al., 2000).
Antibacterial and Antifungal Activities
Derivatives of this compound have been explored for their antimicrobial and antifungal activities. By synthesizing and testing various derivatives, researchers have identified compounds with significant antibacterial and antifungal effects. This highlights the potential of these derivatives in contributing to the development of new antimicrobial agents (Bildirici et al., 2007).
Co-crystal Formation
This compound is involved in the formation of co-crystals with various carboxylic acids. These co-crystals are characterized by their unique structural properties and demonstrate the potential of this acid in materials science, particularly in the development of new solid forms with desirable physical and chemical properties (Rajam et al., 2018).
Development of Insecticides
Derivatives of this compound serve as intermediates in the synthesis of new insecticides. These intermediates are critical for developing novel insecticidal compounds, highlighting the importance of this chemical in agricultural research and pest management strategies (Wen-bo, 2011).
Propiedades
IUPAC Name |
3-chloro-5,6-dimethylpyridazine-4-carboxylic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H7ClN2O2/c1-3-4(2)9-10-6(8)5(3)7(11)12/h1-2H3,(H,11,12) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZYYMZKOJCPTLBV-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(N=NC(=C1C(=O)O)Cl)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H7ClN2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
186.59 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.








![8-Methylimidazo[1,2-a]pyridin-6-amine hydrochloride](/img/structure/B1435026.png)




![2-(6,7-dihydropyrazolo[1,5-a]pyrazin-5(4H)-yl)ethan-1-amine](/img/structure/B1435034.png)
![6-Chloro-3-iodo-1-(tetrahydro-2H-pyran-2-yl)-1H-pyrazolo[4,3-b]pyridine](/img/structure/B1435035.png)
![1-Isopropyl-2-azaspiro[3.3]heptane](/img/structure/B1435036.png)
![2',3'-dihydro-1'H-spiro[cyclopentane-1,4'-isoquinoline] hydrochloride](/img/structure/B1435039.png)